1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with thiophene groups. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of thiophene rings imparts unique electronic properties, making it a valuable building block for advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction parameters and scalability. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been explored in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thiophene rings can engage in π-π interactions, while the pyrazole ring can participate in hydrogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
1-(3,5-di(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone: Lacks the dihydro component, affecting its electronic properties.
1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Substitutes thiophene with furan, altering its reactivity and electronic characteristics.
Uniqueness: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the combination of thiophene and pyrazole rings, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the design of materials for organic electronics and as a versatile intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9(16)15-11(13-5-3-7-18-13)8-10(14-15)12-4-2-6-17-12/h2-7,11H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMLDQMLXLKDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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